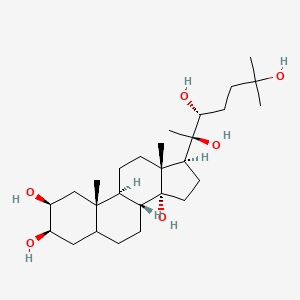
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol is a polyhydroxylated derivative of cholestane, a saturated steroid hydrocarbon. This compound is characterized by the presence of six hydroxyl groups attached to the cholestane backbone at positions 2, 3, 14, 20, 22, and 25. The stereochemistry of the hydroxyl groups is specified as 2beta, 3beta, and 22R, indicating their spatial orientation. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol typically involves multiple steps, starting from a suitable cholestane derivative. The hydroxylation reactions are carried out under controlled conditions to ensure the correct stereochemistry of the hydroxyl groups. Common reagents used in these reactions include oxidizing agents such as osmium tetroxide or potassium permanganate, and protecting groups may be employed to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated cholestane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cholestanone derivatives, while reduction can produce fully saturated cholestane. Substitution reactions can result in halogenated or alkylated cholestane derivatives.
Wissenschaftliche Forschungsanwendungen
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other complex steroid derivatives.
Biology: Studied for its potential role in modulating biological processes, such as cell signaling and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of (2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the compound can integrate into cell membranes, affecting their fluidity and function. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol can be compared with other polyhydroxylated cholestane derivatives, such as:
(2beta,3beta,22R)-Cholestane-2,3,14,20,22-pentol: Lacks one hydroxyl group at position 25, which may affect its biological activity and solubility.
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,26-hexol: Has an additional hydroxyl group at position 26, potentially altering its interaction with molecular targets.
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,27-hexol: Similar to the previous compound but with the hydroxyl group at position 27.
The uniqueness of this compound lies in its specific hydroxylation pattern, which can influence its chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
188748-99-4 |
|---|---|
Molekularformel |
C27H48O6 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(2S,3R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-2,3,14-triol |
InChI |
InChI=1S/C27H48O6/c1-23(2,31)11-10-22(30)26(5,32)21-9-13-27(33)18-7-6-16-14-19(28)20(29)15-24(16,3)17(18)8-12-25(21,27)4/h16-22,28-33H,6-15H2,1-5H3/t16?,17-,18+,19+,20-,21-,22+,24-,25+,26+,27+/m0/s1 |
InChI-Schlüssel |
CVTLPWZPAROPRD-SWHWCMDWSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)CCC4[C@@]3(C[C@@H]([C@@H](C4)O)O)C |
Kanonische SMILES |
CC12CCC3C(C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)CCC4C3(CC(C(C4)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




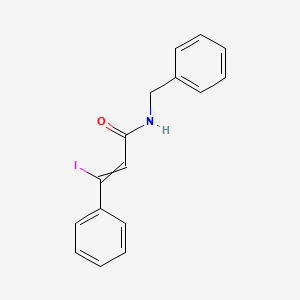
![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
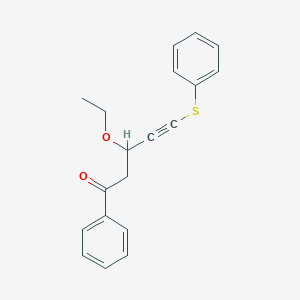
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)

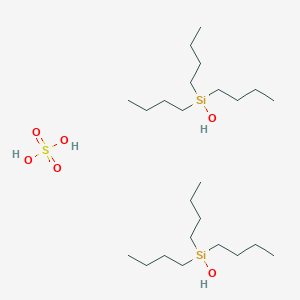
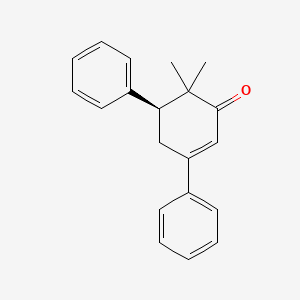

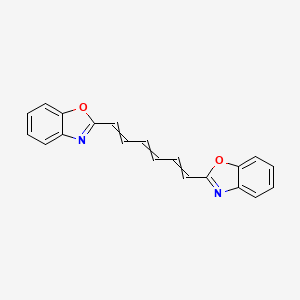
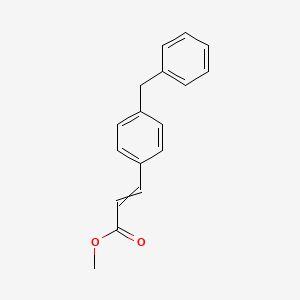
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)

